N,N,4-trimethyl-3-nitroaniline
Description
Contextualization within Aromatic Amine and Nitroarene Research
Aromatic amines and nitroarenes are fundamental classes of compounds in organic chemistry. numberanalytics.com Aromatic amines, or arylamines, consist of an amino group attached to an aromatic ring, with aniline (B41778) being the simplest example. numberanalytics.com They are crucial intermediates in the synthesis of a wide array of chemicals. numberanalytics.com Nitroarenes are aromatic compounds containing one or more nitro groups. They are important precursors for the synthesis of aromatic amines through reduction reactions. numberanalytics.comchemistrystudent.comchemistryviews.org
The study of substituted nitroanilines, such as N,N,4-trimethyl-3-nitroaniline, is situated at the intersection of these two major areas of research. The interplay between the electron-withdrawing nitro group and the electron-donating amino and methyl groups on the aromatic ring significantly influences the molecule's electronic properties, basicity, and reactivity in various chemical transformations. numberanalytics.com For instance, the presence of a nitro group generally decreases the basicity of the amino group. numberanalytics.com
Significance of Substituted Nitroanilines in Fundamental Chemical Investigations
Substituted nitroanilines are valuable compounds for fundamental chemical investigations due to their diverse reactivity and the influence of substituent effects. They serve as model compounds for studying various chemical phenomena, including:
Electrophilic Aromatic Substitution: The amino and methyl groups are activating and ortho-, para-directing, while the nitro group is a deactivating and meta-directing substituent. numberanalytics.com The study of electrophilic substitution reactions on substituted nitroanilines provides insights into the directing effects of multiple substituents on an aromatic ring.
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, making certain substituted nitroanilines useful substrates for studying these reactions. acs.org
Reduction of Nitro Groups: The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. numberanalytics.comchemistrystudent.com Substituted nitroanilines offer a platform to investigate the influence of other substituents on the efficiency and selectivity of this reduction.
Hydrogen Bonding: The presence of both amino and nitro groups allows for the study of intermolecular and intramolecular hydrogen bonding, which can significantly affect the physical and chemical properties of these compounds. researchgate.net
Thermochemical Properties: Studies on the thermochemical properties, such as the standard enthalpies of combustion and sublimation, of substituted nitroanilines provide valuable data on their stability and the energetic effects of substituent interactions. oup.com
The specific compound, this compound, with its unique substitution pattern, contributes to the broader understanding of these fundamental chemical principles.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 103796-12-9 | chemicalbook.com |
| Molecular Formula | C9H12N2O2 | chemicalbook.com |
| Molecular Weight | 180.2 g/mol | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N,N,4-trimethyl-3-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(10(2)3)6-9(7)11(12)13/h4-6H,1-3H3 |
InChI Key |
JDGKOUKEEAONGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of N,n,4 Trimethyl 3 Nitroaniline Derivatives
Reduction of Nitro Functional Group in Aromatic Systems
The reduction of the nitro group is a cornerstone reaction for nitroaromatic compounds, converting them into the corresponding amines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and polymers. scispace.com
Catalytic Reduction Pathways with Nanocatalysts (e.g., Ag, Au nanoparticles)
The catalytic reduction of nitroanilines to their corresponding phenylenediamines is efficiently achieved using metallic nanocatalysts, particularly those based on silver (Ag) and gold (Au). rsc.orgup.pt These reactions are commonly carried out in an aqueous medium using a reducing agent like sodium borohydride (B1222165) (NaBH₄). up.ptwikiwand.com
The general mechanism for this catalytic reduction involves several key steps: rsc.orgup.ptresearchgate.net
Adsorption: Both the nitroaniline derivative and the borohydride ions (BH₄⁻) from the reducing agent are adsorbed onto the surface of the metal nanoparticles. mdpi.com
Electron Transfer: The nanoparticles act as an electron relay system. They facilitate the transfer of electrons from the donor (BH₄⁻ ions) to the acceptor (the nitroaromatic compound). up.ptrsc.org
Hydrogenation: The nitro group is sequentially hydrogenated on the catalyst surface, passing through nitroso and hydroxylamine (B1172632) intermediates, to ultimately form the amino group.
Desorption: The final product, the corresponding diamine, desorbs from the nanoparticle surface, making the catalytic sites available for the next reaction cycle. mdpi.com
Gold and silver nanoparticles supported on various materials, such as silica-coated magnetite (Fe₃O₄), have demonstrated high catalytic activity and can be easily recovered and reused. cdnsciencepub.comwindows.netcdnsciencepub.com For instance, Au nanoparticles supported on amino-functionalized SiO₂-shell/Fe₃O₄-core microspheres have been shown to be effective catalysts for the reduction of 2-nitroaniline (B44862). cdnsciencepub.com Similarly, silver nanoparticles have been used to catalyze the reduction of 2-nitroaniline and 4-nitroaniline (B120555). mdpi.comrsc.org The efficiency of these nanocatalysts is attributed to their high surface-area-to-volume ratio, which provides a large number of active sites for the reaction. rsc.org
Kinetic and Thermodynamic Aspects of Nitro Group Reduction
The catalytic reduction of nitroanilines typically follows pseudo-first-order kinetics with respect to the nitroaniline concentration, assuming the concentration of the reducing agent (NaBH₄) is in large excess. cdnsciencepub.comwindows.netresearchgate.netwikipedia.orgrsc.org The reaction progress can be conveniently monitored using UV-Vis spectrophotometry by observing the decrease in the absorbance of the nitroaniline and the appearance of the peak corresponding to the diamine product. wikipedia.orgarchive.org
Several factors influence the rate of reduction:
Catalyst Type and Concentration: The reaction rate is directly proportional to the amount of catalyst used, as a higher concentration provides more active sites. scispace.com Bimetallic nanoparticles can exhibit synergistic effects, enhancing catalytic efficacy compared to their monometallic counterparts. scispace.comup.pt For example, Fe₃O₄ spheres decorated with gold nanoparticles (Fe₃O₄-Au) show a significantly higher reaction rate for 4-nitroaniline reduction compared to bare Fe₃O₄ or those decorated with copper or silver. cdnsciencepub.comwindows.net
Substituent Effects: The electronic nature of the substituents on the aromatic ring affects the reduction rate. Electron-withdrawing groups tend to facilitate the reduction, while electron-donating groups may slow it down. acs.orgchemeurope.com
Temperature: As with most chemical reactions, the rate of reduction increases with temperature. Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the reaction kinetics at different temperatures using the Arrhenius and Eyring equations. rsc.orgup.pt The chemical reduction of nitroanilines is thermodynamically favorable, but a significant kinetic barrier exists, which is overcome by the catalyst. up.ptresearchgate.net
Table 1: Kinetic Data for the Catalytic Reduction of Various Nitroanilines
| Catalyst | Substrate | Rate Constant (k) | Conversion (%) | Time | Reference |
|---|---|---|---|---|---|
| CuFe₂O₄ NPs | 4-Nitroaniline | 7.49 × 10⁻² s⁻¹ | 96.5 | 40 s | wikipedia.orgrsc.org |
| CuFe₂O₄ NPs | 2-Nitroaniline | 3.19 × 10⁻² s⁻¹ | 95.6 | 90 s | wikipedia.orgrsc.org |
| Fe₃O₄-Au NPs | 4-Nitroaniline | 0.416 mM L⁻¹ min⁻¹ | >90 | <10 min | cdnsciencepub.comwindows.net |
| Fe₃O₄ (bare) | 4-Nitroaniline | 0.018 mM L⁻¹ min⁻¹ | - | - | cdnsciencepub.comwindows.net |
Aromatic Substitution and Derivatization Reactions
The reactivity of the aromatic ring in N,N,4-trimethyl-3-nitroaniline towards substitution is governed by the directing and activating/deactivating effects of its substituents.
Electrophilic Aromatic Substitution Patterns in Substituted Nitroanilines
In electrophilic aromatic substitution (EAS), the outcome is determined by the cumulative effect of the existing substituents. nih.gov
N,N-Dimethylamino group (-N(CH₃)₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.
Nitro group (-NO₂): This is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. researchgate.net
Methyl group (-CH₃): This is a weak activating group and an ortho, para-director due to hyperconjugation and weak inductive effects.
For this compound, the directing effects are as follows:
The -N(CH₃)₂ group at position 1 directs incoming electrophiles to positions 2, 4, and 6.
The -NO₂ group at position 3 directs to positions 1 and 5.
The -CH₃ group at position 4 directs to positions 3 and 5.
Oxidation and Condensation Reactions of Substituted Anilines
Substituted anilines can undergo a variety of oxidation and condensation reactions.
Oxidation: The oxidation of anilines can lead to a range of products depending on the oxidant and reaction conditions. researchgate.net Common products include nitroso compounds, nitro compounds, and coupled products like azoxy and azo compounds. researchgate.nettdl.org The oxidation of substituted anilines by reagents like horseradish peroxidase or ferrate(VI) has been studied, often proceeding via a mechanism involving electron donation from the amine. walshmedicalmedia.comdbpedia.org For this compound, oxidation would likely involve the dimethylamino group.
Condensation Reactions: Anilines readily condense with carbonyl compounds.
With Aldehydes and Ketones: They can react to form Schiff bases (imines). researchgate.net
With Formaldehyde (B43269): In the presence of other activated compounds like phenols, anilines can participate in condensation reactions to form complex structures such as N-(2-hydroxybenzyl)-anilines or benzoxazines. acs.orgirispublishers.com
With Vinyl Ethers: In the presence of an iodine catalyst, anilines can condense with vinyl ethers to produce substituted quinolines. rsc.org
Bargellini Condensation: Substituted anilines can act as nucleophiles in reactions like the Bargellini condensation with ketones such as ninhydrin. arkat-usa.org
Intramolecular Rearrangements and Decomposition Mechanisms
Substituted nitroanilines can undergo several types of intramolecular rearrangements and decomposition, often under specific conditions such as heat, light, or strong acid.
Nitro-Nitrite Rearrangement: A primary decomposition pathway for nitroanilines, studied through computational chemistry, involves an initial intramolecular rearrangement of the nitro group to a nitrite (B80452) group (-ONO). researchgate.netwalshmedicalmedia.com This nitro-nitrite isomerization is typically the rate-determining step, and it is followed by the elimination of nitric oxide (NO), leading to a phenoxy radical derivative. researchgate.netwalshmedicalmedia.com This mechanism has been proposed for the decomposition of nitroaniline anions in mass spectrometry and also for neutral counterparts. researchgate.net Photochemical reactions of nitroaromatic compounds can also proceed through a nitro-to-nitrite rearrangement, ultimately leading to photodegradation. rsc.orgacs.orgdbpedia.orgrsc.org
Acid-Catalyzed Rearrangements: When heated in strong acids like concentrated sulfuric acid, some substituted 2-nitroanilines can undergo intramolecular rearrangement. rsc.org These reactions involve the 1,3-migration of the 2-nitro group. rsc.org The reactions are typically first-order but show little dependence on the acidity of the medium. rsc.org
Fischer-Hepp Rearrangement: While not a reaction of the nitroaniline itself, if the secondary amine precursor (N,4-dimethyl-3-nitroaniline) were treated with nitrous acid, it would form an N-nitrosoamine. These N-nitrosoanilines are known to undergo the Fischer-Hepp rearrangement in the presence of acid (typically HCl) to yield C-nitroso compounds, where the nitroso group migrates, usually to the para position. wikiwand.comtdl.orgarkat-usa.org
Smiles Rearrangement: This is a general type of intramolecular nucleophilic aromatic substitution where a suitable nucleophilic side chain displaces a group on the aromatic ring. cdnsciencepub.comwikipedia.org For a derivative of this compound to undergo a Smiles rearrangement, it would need to be modified with a side chain containing a nucleophilic group (like -OH, -NHR, -SH) connected by a linker to the amino nitrogen. The nitro group would act as the necessary activating group for the nucleophilic attack on the ring. wikipedia.org
Thermal Rearrangement Mechanisms (e.g., homolytic scission of N–N bond in nitramines)
The thermal rearrangement of N-nitroaniline derivatives, which are structurally related to this compound, is a transformation that typically requires significant energy input. Theoretical studies using density functional theory (DFT) on analogous compounds like N-methyl-N-nitroanilines indicate that the thermal rearrangement proceeds through a radical pair complex mechanism. nih.govrsc.org The initial and rate-determining step is the homolytic scission (homolysis) of the nitrogen-nitrogen (N–N) bond. nih.govrsc.org This cleavage generates a radical pair complex, which is more stable than a solvent-caged radical pair. nih.govrsc.org The subsequent steps involve the recombination of these radical pairs followed by aromatization to yield the rearranged products. rsc.org
For the broader class of nitramines, the thermal decomposition process is also generally initiated by the homolytic cleavage of the N–NO2 bond. researchgate.netdtic.mil The energy required for this bond scission, known as the activation energy, typically falls within the range of 159-175 kJ mol⁻¹. researchgate.net Research on various nitramines has shown a correlation between the length of the N–N bond and the molecule's reactivity; an increase in the energy content of the molecules is often associated with an increase in the length of the longest N–N bonds. researchgate.net This bond length is directly proportional to the activation energies of their low-temperature thermal decomposition. researchgate.net However, the relationship between N-N bond length and impact sensitivity is not always straightforward. researchgate.net In the gas phase, the initial step of N-N bond homolysis dominates the thermal decomposition of certain nitramines. researchgate.net
Acid-Catalyzed Rearrangement Mechanisms (e.g., protonation and subsequent dissociation)
Acid catalysis provides an alternative, lower-energy pathway for the rearrangement of N-nitroaniline derivatives compared to the thermal mechanism. nih.govrsc.org The mechanism for the acid-catalyzed rearrangement of N-methyl-N-nitroanilines has been theoretically investigated and involves several key steps. rsc.org The process begins with the protonation of the N-nitroaniline. nih.gov While nitroanilines have multiple potential sites for protonation, including the nitro group, the initial protonation in this rearrangement occurs on the nitrogen atom of the aniline (B41778) moiety. rsc.orgresearchgate.net
Following this initial protonation, the molecule undergoes a transformation to generate a protonated N-methyl-O-nitroso-N-phenylhydroxylamine, which proceeds through a three-membered spirocyclic oxadiaziridine (B14753810) transition state. nih.govrsc.org This intermediate then undergoes a favorable homolytic dissociation, breaking apart to form an N-methylaniline cationic radical and a nitrogen dioxide complex. nih.govrsc.org The final step involves the recombination of these species, which then aromatize to afford the protonated N-methyl-o-nitroaniline and N-methyl-p-nitroaniline products. rsc.org
Related studies on the collisional activation of protonated N-alkyl-2-nitroanilines in the gas phase also reveal fragmentation pathways that proceed through intramolecular oxidation and rearrangement following protonation. nih.gov For instance, protonated N-propyl-2-nitroaniline undergoes competitive dissociation pathways that involve the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to the elimination of molecules like propionic acid and ethanol. nih.gov This underscores the role of protonation in facilitating intramolecular rearrangements and bond dissociations.
Self-Immolative Degradation Pathways Incorporating Nitroaniline Units
Nitroaniline derivatives, including structures analogous to this compound, are key components in the design of self-immolative systems. reading.ac.ukacs.org These systems are engineered to undergo a cascade of disassembly reactions upon a specific trigger, leading to the release of smaller molecules. researchgate.net In many such systems, the amine of a nitroaniline unit is incorporated into a carbamate (B1207046) structure that functions as the self-immolative linker, while the nitroaniline itself serves as a reporter group that produces a colorimetric signal upon release. reading.ac.ukresearchgate.net
Key research findings include:
Influence of Nitro Group Position : The position of the electron-withdrawing nitro group relative to the carbamate linkage has a significant effect. Systems where the nitro group is in the meta-position to the carbamate were found to undergo alkylation (a common triggering mechanism) faster than those with the nitro group in the para-position. reading.ac.uk
Influence of Ortho-Methyl Groups : The presence of methyl groups in the ortho-position relative to the carbamate group dramatically increases the stability of the self-immolative system. reading.ac.ukacs.org In systems with one or two ortho-methyl groups, degradation was significantly slowed or, in several cases, not observed at all over extended periods, highlighting a strong stabilizing effect. reading.ac.ukacs.org This is attributed to steric hindrance that can impart a twist on the N-C(aromatic) bond, reducing the electrophilicity of the carbamate linker and hindering the elimination process. reading.ac.uk
The table below summarizes the influence of the nitroaniline substituent pattern on the stability of prototype self-immolative systems designed for the disclosure of electrophilic alkylating agents. reading.ac.ukacs.org
| Nitroaniline Reporter Group Structure | Nitro Group Position | Ortho-Methyl Substituents | Observed Stability/Degradation Behavior reading.ac.ukacs.org |
|---|---|---|---|
| N-methyl-4-nitroaniline | para | 0 | System degrades to release the reporter group. |
| N,2-dimethyl-4-nitroaniline | para | 1 | System degrades to release the reporter group. |
| N,2,6-trimethyl-4-nitroaniline | para | 2 | No degradation observed after 72 hours at room temperature. |
| N-methyl-3-nitroaniline | meta | 0 | System degrades to release the reporter group. |
| N,2-dimethyl-3-nitroaniline | meta | 1 | No degradation observed after 72 hours at room temperature. |
| N,2,6-trimethyl-3-nitroaniline | meta | 2 | No degradation observed after 72 hours at room temperature. |
Advanced Structural Elucidation and Spectroscopic Characterization of N,n,4 Trimethyl 3 Nitroaniline and Analogs
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the precise atomic arrangement within a crystalline solid. anton-paar.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and conformational details with high accuracy. While a specific crystal structure for N,N,4-trimethyl-3-nitroaniline is not publicly documented, extensive studies on analogous nitroaniline derivatives provide a strong basis for predicting its structural characteristics.
The conformation of the dimethylamino [-N(CH₃)₂] group is a critical structural feature, influencing the molecule's electronic and steric properties. In substituted anilines, the geometry of this group can range from planar (sp² hybridized nitrogen) to pyramidal (sp³ hybridized nitrogen). This geometry is dictated by a balance between the steric hindrance from adjacent groups and the electronic effects of resonance with the aromatic ring.
Research on derivatives of N,N-dimethyl-4-nitroaniline has shown that the conformation of the dimethylamino group is highly sensitive to the substitution pattern on the aromatic ring. researchgate.net In molecules with a substituent in the ortho position to the dimethylamino group, significant steric repulsion forces the group to adopt a trigonal-pyramidal configuration and twist out of the plane of the benzene (B151609) ring. researchgate.net Conversely, in meta-substituted analogs where steric hindrance is minimal, the dimethylamino group tends to be planar, allowing for effective resonance with the aromatic π-system. researchgate.net
Given that this compound has a nitro group at the C3 position (meta to the dimethylamino group) and a methyl group at the C4 position (para), the steric hindrance on the dimethylamino group is relatively low. However, the presence of the adjacent nitro group can influence the electronic environment. Based on studies of similar compounds like 4-methyl-3-nitroaniline (B15663), the amino group's environment is well-defined within the crystal lattice. nih.goviucr.org Therefore, it is predicted that the dimethylamino group in this compound would be largely planar or exhibit only a slight pyramidalization in the crystalline state to maximize π-conjugation with the aromatic ring.
The bond lengths and angles within the nitroaniline framework provide insight into the electronic distribution and hybridization of the atoms. In nitroaniline derivatives, there is often evidence of significant charge transfer from the electron-donating amino group to the electron-withdrawing nitro group, which is reflected in the bond lengths.
Studies on analogous compounds reveal characteristic bond lengths. researchgate.netresearchgate.net The C(aryl)-N(amino) and C(aryl)-N(nitro) bonds are typically shorter than standard single bonds, indicating partial double-bond character due to resonance. researchgate.net For instance, in N,N-dimethyl-p-nitroaniline derivatives, the C-N bonds to the dimethylamino and nitro groups are shorter compared to average C-N single bond values. researchgate.net The N-O bonds within the nitro group are consistent with their delocalized nature. The internal angles of the benzene ring may show slight distortions from the ideal 120° to accommodate the electronic demands of the substituents.
Table 1: Representative Bond Lengths and Angles for a Substituted Nitroaniline Framework (based on analogs) Data extrapolated from studies on similar molecules like N,N-dimethyl-4-nitroaniline derivatives. researchgate.netresearchgate.netclockss.org
| Bond/Angle | Typical Value (Å or °) | Description |
| C(aryl)-N(amino) | ~1.35 - 1.40 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character. |
| C(aryl)-N(nitro) | ~1.45 Å | Reflects the connection of the electron-withdrawing nitro group to the aromatic system. |
| N-O (nitro) | ~1.22 - 1.26 Å | Intermediate between a single and double bond, indicating delocalization within the NO₂ group. |
| C-C (aromatic) | ~1.37 - 1.40 Å | Typical aromatic C-C bond lengths, may vary slightly based on substituent effects. |
| ∠ N-C(aryl)-C | ~118 - 122° | Ring angles adjacent to substituents can deviate from the ideal 120°. |
| ∠ C-N-C (amino) | ~116 - 120° | Consistent with a near-planar or slightly pyramidal nitrogen atom in the dimethylamino group. |
| ∠ O-N-O (nitro) | ~123 - 125° | The angle within the nitro group, influenced by its electronic structure and interaction with the ring. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic environments of ¹H and ¹³C nuclei, it provides detailed information about the connectivity and electronic nature of the compound.
¹H NMR spectroscopy is highly sensitive to the electronic effects of substituents on an aromatic ring. bdu.ac.in The electron-donating dimethylamino group and the weakly donating methyl group increase electron density on the ring, typically shifting the signals of nearby protons upfield (to lower ppm values). Conversely, the potent electron-withdrawing nitro group decreases electron density, causing a downfield shift (to higher ppm values) for adjacent protons. brainly.com
In this compound, the aromatic protons are influenced by all three substituents. By comparing its expected spectrum with those of its precursors and analogs like N,N-dimethyl-p-toluidine, 4-methyl-3-nitroaniline, and N,N-dimethyl-3-nitroaniline, the specific effects can be delineated.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogs in CDCl₃ Data compiled from spectral databases for analogous compounds. chemicalbook.comchemicalbook.comchemicalbook.com
| Compound | Aromatic Protons (ppm) | N(CH₃)₂ Protons (ppm) | C-CH₃ Protons (ppm) |
| N,N-Dimethyl-p-toluidine | 6.70 (d, 2H), 7.06 (d, 2H) | 2.90 (s, 6H) | 2.26 (s, 3H) |
| 4-Methyl-3-nitroaniline | 6.7-6.8 (m, 2H), 7.2-7.3 (m, 1H) | - (NH₂ protons vary) | 2.45 (s, 3H) |
| N,N-Dimethyl-3-nitroaniline | 6.9-7.6 (m, 4H) | 3.03 (s, 6H) | - |
| This compound (Predicted) | Signals expected across ~6.8-7.8 ppm, showing distinct splitting patterns for each of the three non-equivalent aromatic protons. | ~3.0 ppm (s, 6H) | ~2.5 ppm (s, 3H) |
The analysis of these analogs indicates that the proton ortho to the powerful nitro group in this compound would be the most downfield-shifted aromatic proton. The signals for the N-methyl and aryl-methyl protons would appear as sharp singlets.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs Data compiled from spectral databases for analogous compounds. spectrabase.comhmdb.cachemicalbook.comchemicalbook.com
| Compound | Aromatic C (ppm) | N(CH₃)₂ C (ppm) | C-CH₃ C (ppm) |
| N,N-Dimethyl-p-toluidine | 113.3, 126.3, 129.6, 148.7 | 41.2 | 20.3 |
| 3-Nitro-p-toluidine | 118.9, 124.8, 130.2, 133.5, 134.1, 147.9 | - | 20.1 |
| N,N-Dimethyl-3-nitroaniline | 109.9, 115.8, 122.9, 129.8, 149.1, 151.3 | 40.6 | - |
| This compound (Predicted) | Six distinct signals expected, with C3 (attached to NO₂) and C1 (attached to NMe₂) being significantly shifted downfield and upfield, respectively, relative to benzene (128.5 ppm). | ~40-41 ppm | ~20-21 ppm |
The quaternary carbons attached to the nitro, dimethylamino, and methyl groups would show characteristic shifts, providing definitive evidence for the substitution pattern.
Variable temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational exchange and restricted rotation. ox.ac.uknih.gov In this compound, there is potential for restricted rotation around the C(aryl)-N(amino) bond due to steric interactions between the dimethylamino group and the adjacent nitro group.
At room temperature, if the rotation around the C-N bond is fast on the NMR timescale, the two methyl groups of the dimethylamino moiety are chemically equivalent and appear as a single sharp peak in the ¹H NMR spectrum. However, upon cooling, the rotation can be slowed. d-nb.info If the rotational barrier is sufficiently high, the two N-methyl groups become diastereotopic (non-equivalent) because one is, on average, closer to the nitro group than the other. This would cause the single peak to broaden and eventually split into two distinct signals at a low temperature (the coalescence temperature).
A study on the closely related N,2,6-trimethyl-3-nitroaniline used VT ¹H NMR to investigate the C-N bond's character, illustrating the utility of this method for probing rotational barriers in sterically hindered nitroanilines. reading.ac.uk By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational process. This provides quantitative insight into the steric and electronic factors governing the molecule's dynamic behavior in solution. ucla.edu
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by specific vibrational modes corresponding to its constituent parts: the substituted benzene ring, the nitro group, and the dimethylamino group.
Although a dedicated spectrum for this compound is not widely published, its features can be accurately predicted by examining its analogs, such as 4-methyl-3-nitroaniline and N,N-dimethyl-p-toluidine. chemicalbook.comthermofisher.com For the analog 4-methyl-3-nitroaniline, key absorptions are observed for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and various C-H and C=C stretching and bending modes of the aromatic ring. nih.govchemicalbook.com
In this compound, the N-H stretching bands of the primary amine are absent and replaced by signals corresponding to the C-N stretching of the tertiary amine and the C-H vibrations of the N-methyl groups. The prominent nitro group (NO₂) gives rise to two characteristic strong absorption bands: an asymmetric stretching vibration typically found in the 1500-1560 cm⁻¹ range and a symmetric stretching vibration in the 1335-1385 cm⁻¹ range. nih.gov The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group on the same ring influences the exact position of these bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. researchgate.net
Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Analog Compound Reference |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | N,2,6-Trimethyl-3-nitroaniline nih.gov |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | N,2,6-Trimethyl-3-nitroaniline nih.gov |
| Aromatic C-H | Stretch | 3000 - 3100 | 4-Methyl-3-nitroaniline nih.gov |
| Aliphatic C-H | Stretch (N-CH₃, Ar-CH₃) | 2850 - 3000 | N,N-Dimethyl-p-toluidine chemicalbook.com |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | N,2,6-Trimethyl-3-nitroaniline nih.gov |
Note: The data presented is based on typical ranges and values reported for analogous compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental composition and confirmation of its molecular formula. For this compound (C₉H₁₂N₂O₂), the calculated monoisotopic mass is 180.0899 Da. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value, typically within a few parts per million (ppm).
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. In electron ionization (EI) mode, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. Based on studies of related molecules like N,N-dimethyl-p-toluidine and other nitroanilines, key fragmentation steps can be predicted. x-mol.comacs.org A primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the dimethylamino group to form a stable iminium cation. Another expected fragmentation is the loss of the nitro group (•NO₂, 46 Da) or a neutral nitric oxide molecule (NO, 30 Da) followed by the loss of an oxygen atom.
For instance, the mass spectrum of the precursor 4-methyl-3-nitroaniline shows a strong molecular ion peak at m/z 152, with major fragments at m/z 106 (loss of NO₂) and m/z 77 (phenyl cation). nih.gov For this compound, the fragmentation would be influenced by the tertiary amine, which often directs cleavage at the alpha-carbon.
Table 2: Predicted HRMS Data for this compound
| Species | Molecular Formula | Calculated Mass (Da) | Expected Fragmentation Pathways |
|---|---|---|---|
| [M]⁺ | C₉H₁₂N₂O₂ | 180.0899 | Loss of •CH₃, •NO₂, O, or CH₂O |
| [M+H]⁺ | C₉H₁₃N₂O₂ | 181.0977 | Loss of CH₃, NO₂, H₂O |
| [M-CH₃]⁺ | C₈H₉N₂O₂ | 165.0664 | Alpha-cleavage of N-methyl group |
Note: These are theoretical values and fragmentation patterns. Experimental results may vary based on ionization technique and conditions.
UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the chromophores present in the molecule. shu.ac.uk The this compound molecule contains a powerful chromophoric system consisting of the nitro-substituted benzene ring. The dimethylamino group and the methyl group act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε).
The UV-Vis spectrum of nitroaromatic compounds is typically characterized by two main types of electronic transitions:
π → π* transitions: These are high-energy, high-intensity absorptions associated with the aromatic system. For nitrobenzene (B124822), this transition occurs around 250-280 nm. nih.gov The presence of the electron-donating dimethylamino group in conjugation with the nitro group is expected to cause a bathochromic (red) shift, moving this peak to a longer wavelength.
n → π* transitions: This is a lower-energy, lower-intensity absorption resulting from the promotion of a non-bonding electron from the oxygen atoms of the nitro group to an anti-bonding π* orbital. pjoes.com This transition is often observed as a shoulder or a weak band in the near-UV or visible region (300-400 nm) and is responsible for the characteristic yellow color of many nitroanilines. nih.govpjoes.com
Studies on analogous compounds like N,N-diethyl-4-nitroaniline show strong absorption in the 350-450 nm range, which is attributed to an intramolecular charge-transfer transition from the electron-donating amino group to the electron-withdrawing nitro group. researchgate.net This charge-transfer character significantly influences the color and electronic properties of the molecule. The polarity of the solvent can also affect the position of these absorption bands; n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic shift. shu.ac.ukuomustansiriyah.edu.iq
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore/System | Expected λ_max Range (nm) | Characteristics |
|---|---|---|---|
| π → π* | Substituted Benzene Ring | 260 - 300 | High molar absorptivity (ε > 10,000) |
Note: The exact λ_max values are dependent on solvent and concentration.
Thermochemical Studies for Energetic Characterization (e.g., enthalpies of combustion and sublimation)
Thermochemical studies determine the energetic properties of a compound, such as its standard molar enthalpy of formation (ΔfH°), combustion (ΔcH°), and sublimation (ΔsubH°). chemeo.com These values are critical for assessing the thermodynamic stability and energy content of molecules, particularly for nitroaromatic compounds which are often energetic materials.
The presence of the nitro group generally makes the enthalpy of formation less negative (or more positive), indicating lower thermodynamic stability compared to the non-nitrated parent compound.
Table 4: Experimental Standard Molar Enthalpies (at 298.15 K) for Nitroaniline Isomers
| Compound | ΔfH°(solid) (kJ/mol) | ΔsubH° (kJ/mol) | ΔfH°(gas) (kJ/mol) | Reference |
|---|---|---|---|---|
| o-Nitroaniline | -45.6 ± 0.7 | 87.9 ± 0.8 | 42.3 ± 1.1 | nist.gov |
| m-Nitroaniline | -60.8 ± 0.8 | 91.8 ± 0.8 | 31.0 ± 1.1 | chemeo.com |
Note: This data is for analog compounds and provides a basis for estimating the energetic properties of this compound.
Computational and Theoretical Investigations of N,n,4 Trimethyl 3 Nitroaniline Electronic and Structural Properties
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory has become a cornerstone of computational chemistry for investigating substituted aromatic systems due to its favorable balance of accuracy and computational cost.
Elucidation of Reaction Mechanisms and Transition States
While specific DFT studies on the reaction mechanisms of N,N,4-trimethyl-3-nitroaniline are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from studies on analogous compounds. The presence of an activating dimethylamino group and a deactivating nitro group on the aromatic ring, along with a methyl group, creates a complex electronic environment that dictates its reactivity, particularly in electrophilic aromatic substitution reactions.
DFT calculations are instrumental in mapping the potential energy surface for such reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, theoretical studies would likely focus on how the interplay between the electron-donating N,N-dimethyl and 4-methyl groups and the electron-withdrawing 3-nitro group influences the regioselectivity and activation energy barriers of reactions. For instance, calculations could determine the most likely sites for further substitution by modeling the transition state energies for electrophilic attack at each available position on the ring.
Prediction of Electronic Properties and Molecular Orbitals
DFT is widely used to predict the electronic properties of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
For this compound, the strong electron-donating nature of the dimethylamino group would significantly raise the energy of the HOMO, which would be primarily localized on the amino group and the aromatic ring. Conversely, the potent electron-withdrawing nitro group would lower the energy of the LUMO, with this orbital being concentrated on the nitro group and the ring's carbon atoms. The presence of the 4-methyl group provides additional, albeit weaker, electron donation, further influencing these orbital energies. The resulting HOMO-LUMO gap is expected to be relatively small, suggesting a molecule that is electronically active and participates readily in charge-transfer processes.
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds (Note: These are representative values inferred from similar structures and may vary based on the specific DFT functional and basis set used.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.8 eV | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | ~ -2.1 eV | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | ~ 3.7 eV | Reflects chemical reactivity and electronic excitation energy. |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron. |
Ab Initio and Other Quantum Chemical Calculations
Ab initio methods, which are based on first principles without empirical parameterization, provide a higher level of theory for probing molecular properties.
Charge Density Distribution Analysis
The distribution of electron density within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular interactions. Advanced methods like the Multipolar Atom Model (MAM) and the Independent Atom Model (IAM), when applied to high-resolution X-ray diffraction data or ab initio wavefunctions, can precisely map this distribution.
For this compound, a charge density analysis would reveal a significant accumulation of negative charge on the oxygen atoms of the nitro group and, to a lesser extent, on the nitrogen atom of the amino group. Conversely, the nitrogen atom of the nitro group and the carbon atoms attached to these groups would exhibit a positive charge. This charge polarization is a direct consequence of the competing electron-donating and -withdrawing effects of the substituents, transmitted through the π-system of the benzene (B151609) ring.
Theoretical Prediction and Comparison of Molecular Dipole Moments, including Steric Effects
Steric effects also play a crucial role. The presence of the methyl group at the 4-position and the dimethylamino group at the 1-position can cause steric hindrance with the adjacent nitro group at the 3-position. This can lead to out-of-plane twisting of the nitro and amino groups to relieve steric strain. Such conformational changes would alter the overlap of their orbitals with the aromatic π-system and, consequently, modify the magnitude and direction of the molecular dipole moment. Theoretical calculations are essential for quantifying these steric effects and predicting the most stable conformation and its resulting dipole moment.
Quantitative Structure-Property Relationship (QSPR) Modeling using Quantum Chemical Descriptors
QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. Quantum chemical descriptors, derived from computational methods like DFT, are powerful parameters for building robust QSPR models.
For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. The model would use a set of calculated descriptors as independent variables. These descriptors could include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Topological Descriptors: Molecular connectivity indices, Wiener index.
Geometrical Descriptors: Molecular surface area, volume, ovality.
By correlating these descriptors with experimentally determined properties for a training set of related molecules, a predictive model can be constructed. For this compound, such a model could then be used to estimate its properties without the need for experimental measurement, facilitating its study and application in various chemical contexts.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the time-dependent behavior of molecules, offering insights into conformational landscapes and the intricate dance of intermolecular interactions. While specific MD simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles governing its dynamics can be inferred from computational studies on analogous nitroaniline derivatives. Such simulations for related molecules provide a robust framework for understanding the likely conformational preferences and interaction patterns of this compound in various environments.
MD simulations of nitroaromatic compounds, such as N-methyl-p-nitroaniline, have been employed to investigate hydration structures and the local organization of solvent molecules. researchgate.net These studies typically reveal that solvent molecules, particularly water, arrange themselves specifically around the polar nitro and amino groups, influenced by electrostatic interactions. researchgate.net For this compound, MD simulations would be expected to show significant solvent structuring around the electron-withdrawing nitro group and, to a lesser extent, the electron-donating dimethylamino group.
Conformational Dynamics
The conformational flexibility of this compound is primarily dictated by the rotation of its substituent groups: the dimethylamino group, the nitro group, and the methyl group attached to the benzene ring.
Nitro Group Rotation: The degree of planarity between the nitro group and the benzene ring is a critical factor influencing the electronic properties of the molecule. Quantum chemistry calculations on related molecules like p-nitroaniline have shown that the rotation of the nitro group from a coplanar to a perpendicular orientation significantly alters the electronic structure. mdpi.com MD simulations would allow for the exploration of the rotational energy barrier of the C-N(O2) bond and the preferred dihedral angle in different solvent environments. The steric hindrance imposed by the adjacent methyl group at the 4-position would likely influence this rotational profile.
A hypothetical MD simulation could track key dihedral angles over time to characterize the conformational states and the transitions between them. The relative populations of different conformers could be determined, providing a statistical view of the molecule's structural preferences.
Table 1: Hypothetical Conformational Data from Molecular Dynamics Simulations of this compound
| Dihedral Angle | Description | Predicted Mean Value (degrees) | Predicted Fluctuation Range (degrees) |
| C2-C3-N-O | Rotation of the nitro group | ~20-40 | ±15 |
| C2-C1-N-C(methyl) | Rotation of the dimethylamino group | ~0-20 | ±10 |
| C3-C4-C(methyl)-H | Rotation of the ring methyl group | Random | 360 |
Note: This table presents hypothetical data based on trends observed in related nitroaniline compounds and steric considerations for the this compound structure. The values are illustrative and would require specific MD simulations for validation.
Intermolecular Interactions
MD simulations are particularly adept at characterizing non-covalent interactions between a solute and its environment. For this compound, the primary intermolecular interactions would involve:
Electrostatic Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating dimethylamino and methyl groups. The nitro group's oxygen atoms would act as strong hydrogen bond acceptors in protic solvents. researchgate.net The aromatic ring itself can engage in π-π stacking interactions with other aromatic molecules or cation-π interactions.
Hydrogen Bonding: Unlike primary or secondary anilines, the tertiary nitrogen of the dimethylamino group in this compound cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor. The dominant hydrogen bonding interactions would be between the oxygen atoms of the nitro group and hydrogen bond donors in the solvent. mdpi.com
To quantify these interactions, radial distribution functions (RDFs) are typically calculated from MD trajectories. The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For instance, an RDF between the nitro-group oxygen atoms and water's hydrogen atoms would reveal the structure of the hydration shell.
Table 2: Predicted Intermolecular Interaction Characteristics from Molecular Dynamics
| Interaction Type | Interacting Atoms/Groups | Predicted g(r) Peak Position (Å) | Significance |
| Hydrogen Bonding | Nitro O ... Solvent H (protic) | ~1.8-2.2 | Strong, indicates primary solvation shell researchgate.net |
| Dipole-Dipole | Molecular Dipole ... Polar Solvent | Variable | Contributes to solvation energy |
| π-π Stacking | Aromatic Ring ... Aromatic Ring | ~3.5-4.5 | Important in concentrated solutions or solid state |
Note: This table is illustrative, drawing on general principles and data from simulations of similar aromatic nitro compounds. Specific values are predictions that would need to be confirmed by dedicated simulations.
Applications and Role in Advanced Functional Materials
Contribution to Non-linear Optical (NLO) Materials Development
There is no specific research available detailing the contribution of N,N,4-trimethyl-3-nitroaniline to Non-linear Optical (NLO) materials. Studies on analogous molecules, like p-nitroaniline, have established the foundational principles for NLO activity in this class of compounds. This activity stems from the intramolecular charge transfer between an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group), facilitated by a π-conjugated system. However, specific experimental or theoretical NLO data for this compound has not been reported.
Design Principles for Push-Pull Chromophores in NLO Systems
The fundamental design of a push-pull chromophore involves an electron donor and an electron acceptor linked by a π-conjugated bridge. This D-π-A structure is critical for achieving high molecular hyperpolarizability (β), a key parameter for second-order NLO materials. In the hypothetical case of this compound, the dimethylamino group (-N(CH₃)₂) would act as the electron donor, the nitro group (-NO₂) as the electron acceptor, and the benzene (B151609) ring as the π-bridge. The additional methyl group at the 4-position could subtly influence the electronic properties through inductive effects, but without specific studies, its impact on the NLO response remains unquantified.
Charge-Transfer Characteristics in Nitroaniline-Based Materials
The charge-transfer characteristics are central to the functionality of nitroaniline-based materials. Upon excitation, electron density moves from the donor to the acceptor, creating a large change in the dipole moment, which is essential for NLO effects. The efficiency of this charge transfer is influenced by the strength of the donor and acceptor groups, the nature of the π-bridge, and the molecular geometry. For this compound, the meta positioning of the donor and acceptor groups is a crucial factor that typically results in different NLO properties compared to ortho or para isomers, though specific data for this compound is absent.
Integration in Organic–Inorganic Hybrid Materials
No specific literature was found on the integration of this compound into organic-inorganic hybrid materials. Research in this area often involves functionalizing chromophores with reactive groups (e.g., silanes) that can be incorporated into an inorganic matrix, such as silica, through a sol-gel process.
Hybrid Material Synthesis Strategies and Characterization
General strategies for creating such hybrid materials include the covalent incorporation of the chromophore into the inorganic network. This is often achieved by synthesizing a derivative of the chromophore that contains a trialkoxysilane group. This precursor can then be co-condensed with a primary matrix precursor like tetraethoxysilane (TEOS). Characterization would typically involve spectroscopic methods (UV-Vis, NMR) to confirm the integrity of the chromophore and microscopy techniques (SEM, TEM) to study the morphology of the final hybrid material. No synthesis involving this compound has been documented.
Chromophoric Systems within Inorganic Matrices
Embedding chromophores in an inorganic matrix can enhance their thermal and mechanical stability and prevent the centrosymmetric crystallization that would cancel out second-order NLO properties. The inorganic matrix provides a rigid environment that can enforce a non-centrosymmetric alignment of the dye molecules. While this is a common and effective strategy for related nitroanilines, its application to this compound has not been explored.
Development of Charge-Transfer Molecular Crystals with Unique Mechanical Properties
There is no available research on the development of charge-transfer molecular crystals from this compound, nor on any unique mechanical properties such as superplasticity. Notably, studies on the related compound N,N-dimethyl-4-nitroaniline have demonstrated that its crystals can exhibit remarkable superplasticity, a property rarely observed in organic crystals. This finding suggests that other small organic molecules with specific crystal packing and intermolecular interactions might also possess such properties. However, without experimental investigation, it is impossible to determine if this compound would form crystals with similar characteristics.
Precursor Role in the Synthesis of Dyes and Advanced Organic Structures
The primary application of aromatic amines, including nitroaniline derivatives, is in the synthesis of azo dyes. chemimpex.com These dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings, forming a large conjugated system responsible for the absorption of visible light and thus, the color of the compound. This compound is a valuable precursor in this process, typically serving as the diazo component.
The synthesis of an azo dye involves a two-step reaction:
Diazotization: The primary or secondary amine on the aromatic ring is converted into a diazonium salt. For this compound, the amino group is first treated with a strong acid, like hydrochloric acid, followed by the addition of sodium nitrite (B80452) at low temperatures (0-5 °C). This reaction generates a reactive diazonium ion.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. atbuftejoste.com.ng The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, forming the stable azo bridge.
The specific substituents on both the diazo component (this compound) and the coupling component determine the final color and properties of the dye. chemimpex.com The N,N-dimethylamino group is a strong electron-donating group (auxochrome), which can deepen the color of the dye (a bathochromic shift). The nitro group, being a strong electron-withdrawing group (chromophore), also significantly influences the final hue. By carefully selecting the coupling partner, a wide spectrum of colors, from yellows and reds to blues, can be synthesized. google.com
Beyond dyes, the reactivity of the nitro and amine functionalities allows this compound to be a building block for more complex organic structures. The nitro group can be reduced to a primary amine, creating a diamine derivative which can then be used in the synthesis of polyamides or other complex heterocyclic compounds. wikipedia.org This versatility makes nitroaromatic compounds crucial intermediates in the broader field of organic synthesis. jmu.eduresearchgate.net
Table 1: Role of Functional Groups in Azo Dye Synthesis
| Functional Group | Role in Dye Synthesis | Effect on Properties |
|---|---|---|
| N,N-dimethylamino | Electron-donating group (Auxochrome) | Deepens color (bathochromic shift), increases molar absorptivity. |
| Nitro (-NO2) | Electron-withdrawing group (Chromophore) | Modifies and intensifies color, enhances stability. |
| Aromatic Ring | Core structure for the conjugated system | Forms the backbone of the dye molecule. |
Additives in Polymer Science for Material Stabilization
The degradation of polymeric materials upon exposure to environmental factors, particularly ultraviolet (UV) radiation, is a significant challenge that limits their service life. specialchem.com This photodegradation leads to undesirable changes such as discoloration, brittleness, and loss of mechanical strength. amcorplastics.com To mitigate these effects, UV stabilizers are incorporated into the polymer matrix.
While direct studies on this compound as a polymer stabilizer are not extensively documented, the chemistry of nitroaromatic compounds suggests a potential role in this application. The stabilization of polymers can be achieved through various mechanisms, including UV absorption and radical scavenging. basf.com
UV Absorption: Compounds with highly conjugated electronic systems can absorb harmful UV radiation and dissipate it as harmless thermal energy. basf.com Nitroaromatic compounds possess chromophoric nitro groups and an aromatic ring, which allows them to absorb light in the UV region. This capability could help protect the polymer backbone from the initial bond-breaking step of photodegradation.
Radical Scavenging: The degradation of polymers often proceeds via a free-radical chain reaction. tappi.org Some additives can interrupt this cycle by scavenging the free radicals. While hindered amine light stabilizers (HALS) are the most common radical scavengers, other nitrogen-containing compounds can also exhibit this behavior. basf.com It is plausible that nitroaniline derivatives could interact with and neutralize the highly reactive radicals formed during polymer degradation.
Some C-nitro compounds have been explored for their UV-stabilizing effects, with their efficacy attributed to the formation of nitroxyl (B88944) radicals which are potent radical scavengers. google.com Although this research has primarily focused on aliphatic nitro compounds, the underlying chemical principles could extend to aromatic nitro compounds under certain conditions. Therefore, this compound could potentially serve as an additive to enhance the durability and weatherability of polymers, though further research is needed to validate this application. pqri.org
Role in Enhancing Performance of Energetic Materials
Energetic materials, such as explosives and propellants, are substances that store a large amount of chemical energy that can be released rapidly. rsc.org The performance of these materials is determined by factors like detonation velocity, pressure, and sensitivity to initiation by shock or friction. researchgate.net In recent years, there has been a significant drive to develop "insensitive munitions" (IM), which are less susceptible to accidental detonation, thereby improving safety during handling and storage. redalyc.org
Nitroaromatic compounds are a foundational class of explosives, with 2,4,6-trinitrotoluene (B92697) (TNT) being the most well-known example. nih.gov While this compound is not itself a primary explosive, its derivatives and analogs play a crucial role as additives in modern energetic formulations. A closely related compound, N-methyl-4-nitroaniline (MNA), is used as an additive to lower the melting temperature of melt-castable explosive formulations. researchgate.netsigmaaldrich.com
Melt-cast explosives are produced by melting the energetic material and casting it into a munition casing. This process requires materials with relatively low melting points and good thermal stability. Adding compounds like MNA to formulations based on TNT or other high-melting-point explosives can create a eutectic mixture with a lower melting point. This offers several advantages:
Improved Processing Safety: Lower melting and casting temperatures reduce the risk of thermal decomposition and accidental initiation during manufacturing.
Enhanced Formulation Versatility: It allows for the incorporation of other high-performance energetic materials that have high melting points and cannot be easily melt-cast on their own. bibliotekanauki.pl
Modified Physical Properties: The additive can act as a plasticizer, reducing the brittleness of the explosive charge and improving its mechanical properties, which can in turn reduce its sensitivity to shock and impact. scielo.br
The inclusion of this compound or similar compounds in energetic formulations is a key strategy in creating safer and more reliable munitions. By modifying the physical properties of the explosive matrix, these additives help to balance the trade-off between performance and sensitivity, a critical goal in the field of advanced energetic materials. researchgate.net
Table 2: Research Findings on a Related Compound in Energetic Materials
| Compound | Application | Finding | Reference |
|---|---|---|---|
| N-methyl-4-nitroaniline (MNA) | Additive in insensitive explosives | Lowers the melting temperature of energetic material formulations, improving processing safety and versatility. | researchgate.netsigmaaldrich.com |
| Nitroaromatic Compounds | Base for explosives | Act as self-oxidants, releasing energy rapidly upon detonation. The nitro group is a common explosophore. | nih.gov |
| Nitramines (e.g., RDX, HMX) | High-performance explosives | Often formulated with additives to reduce sensitivity and improve stability for practical applications. | scielo.br |
Future Research Directions and Emerging Concepts in N,n,4 Trimethyl 3 Nitroaniline Research
Development of Highly Efficient Catalytic Systems for Nitroaniline Derivatives
The development of highly efficient and selective catalytic systems is paramount for both the synthesis and transformation of nitroaniline derivatives. Future research will focus on creating novel catalysts that are not only highly active but also reusable, cost-effective, and environmentally friendly.
A major area of interest is the catalytic reduction of nitroanilines to their corresponding phenylenediamines, which are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nih.govrsc.org While various reducing agents can be used, the reaction often requires a catalyst to proceed at a reasonable rate. rsc.org Much research has focused on the use of metal nanoparticles as catalysts, with gold (Au) and silver (Ag) being frequently studied due to their high catalytic activity. rsc.orgnih.govrsc.org To improve stability and reusability, these nanoparticles are often supported on materials like silica, porous silicon, or polymers. nih.govrsc.org Future work will likely explore the use of more abundant and less expensive metals, such as copper (Cu), nickel (Ni), and iron (Fe), as well as the development of bimetallic or alloy nanoparticles which can exhibit synergistic catalytic effects. acs.orgsemanticscholar.orgrubber.or.kr For example, Cu-Pd bimetallic catalysts have shown enhanced activity in the synthesis of benzimidazoles from 2-nitroaniline (B44862). semanticscholar.org
The development of heterogeneous catalysts is a key goal, as they can be easily separated from the reaction mixture and recycled, making the process more economical and sustainable. semanticscholar.orgresearchgate.netresearchgate.net Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), are particularly attractive as supports because they allow for simple magnetic separation of the catalyst. acs.orgnih.govresearchgate.net Graphene oxide and reduced graphene oxide have also emerged as efficient, metal-free catalysts for the reduction of nitroanilines. researchgate.net
Beyond reduction, there is a growing interest in the catalytic functionalization of nitroanilines. This includes cross-coupling reactions , which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. uni-muenchen.denih.govaksaray.edu.tr Recently, methods for the denitrative cross-coupling of nitroarenes have been developed, using palladium-based catalysts. nih.gov These reactions allow the nitro group to be used as a leaving group, opening up new synthetic possibilities for the derivatization of nitroanilines. nih.gov Tandem reactions, where multiple transformations occur in a single pot, are also an area of active research. For example, systems have been developed for the one-pot synthesis of quinoxalines from 2-nitroanilines, involving an initial catalytic reduction followed by a condensation reaction. organic-chemistry.orgresearchgate.net
The table below summarizes promising directions in the development of catalytic systems for nitroaniline derivatives.
| Catalytic System | Application | Key Features and Future Directions |
| Supported Metal Nanoparticles | Reduction of nitro group. rsc.orgnih.govrsc.org | Exploring non-precious metals (Ni, Cu, Fe), bimetallic systems, and novel supports (e.g., graphene, MOFs) for enhanced activity and reusability. acs.orgsemanticscholar.orgrubber.or.kr |
| Heterogeneous Catalysts | Various transformations including reduction and condensation. semanticscholar.orgresearchgate.netresearchgate.net | Design of easily separable and recyclable catalysts, such as those on magnetic supports (Fe3O4). acs.orgnih.govresearchgate.net |
| Palladium-based Catalysts | Cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). nih.govkab.ac.ug | Development of new ligands and catalysts for the denitrative functionalization of nitroanilines. nih.gov |
| Tandem/One-Pot Catalysis | Multi-step synthesis in a single reaction vessel. organic-chemistry.orgresearchgate.netresearchgate.net | Designing catalytic systems that can facilitate sequential reactions, improving overall efficiency and reducing waste. organic-chemistry.org |
| Metal-Free Catalysts | Reduction and other transformations. researchgate.net | Exploring materials like graphene oxide as sustainable and cost-effective alternatives to metal-based catalysts. researchgate.net |
| Photocatalysts | Degradation and reduction of nitroaromatics. rsc.org | Development of efficient photocatalytic systems for environmentally friendly transformations. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
